molecular formula C14H15NO7 B8685591 Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Cat. No. B8685591
M. Wt: 309.27 g/mol
InChI Key: CCXXAFXITIWISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C14H15NO7 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

InChI

InChI=1S/C14H15NO7/c1-3-21-13(17)10-6-5-9(11(7-10)15(19)20)8-12(16)14(18)22-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

CCXXAFXITIWISV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CC(=O)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methyl-3-nitrobenzoate (80 g, 0.38 mol) and oxalic acid diethyl ester (57 mL, 0.42 mol) in ethanol (1000 mL) is added sodium ethoxide (430 mL, 1.15 mol, 21% in ethanol). The resulting brown solution is stirred at room temperature for 16 h. The reaction is quenched with 3N HCl to neutral pH and diluted with water (2000 mL). The resulting white precipitate is filtered and dried in vacuum to afford the title compound (91 g, 77%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
430 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
77%

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